molecular formula C10H13N3O2 B11798802 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11798802
M. Wt: 207.23 g/mol
InChI Key: UVHKODNOCPIJBG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic pyrazole-carboxamide derivative designed as a key chemical scaffold for advanced pharmaceutical and biochemical research. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry, with demonstrated relevance across a wide spectrum of pharmacological activities, including as potential anti-inflammatory, anticancer, antibacterial, and antifungal agents . The core pyrazole-3-carboxamide structure is a versatile template that has been effectively utilized in the design of high-affinity ligands for various biological targets, such as cannabinoid receptors (CB1 and CB2) . The specific substitution pattern on this compound enhances its research utility; the 2-methoxyethyl group at the 1-position can influence solubility and pharmacokinetic properties, while the N-(prop-2-yn-1-yl) group featuring an acetylene moiety provides a reactive handle for further chemical modification via click chemistry. This makes the compound an exceptionally valuable intermediate for the synthesis of more complex molecular libraries or for use in bioconjugation and probe-development applications . As part of a class of molecules known for forming defined supramolecular structures through weak intermolecular interactions like C=O···π contacts, this compound is also of interest in the field of materials science . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-prop-2-ynylpyrazole-3-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-3-5-11-10(14)9-4-6-13(12-9)7-8-15-2/h1,4,6H,5,7-8H2,2H3,(H,11,14)

InChI Key

UVHKODNOCPIJBG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC(=N1)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For example, 3-amino pyridine undergoes diazotization and coupling with ethyl-2-chloroacetoacetate to form a pyrazole precursor. Subsequent 1,3-dipolar cycloaddition with nitrile imines or diazoalkanes yields 3-carboxypyrazole derivatives.

Key reaction conditions :

  • Solvent: Tetrahydrofuran (THF) or ethanol

  • Catalysts: Sodium hydride (NaH)

  • Temperature: 70–100°C.

Multicomponent Reactions (MCRs)

Four-component reactions involving ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile under ultrasound irradiation (40°C, 20 min) produce pyrano[2,3-c]pyrazole intermediates. While this method primarily generates fused pyrazoles, it highlights the utility of InCl₃ catalysis in pyrazole synthesis.

Functionalization of the Pyrazole Ring

N-Alkylation for 2-Methoxyethyl Substitution

The 2-methoxyethyl group is introduced via alkylation of the pyrazole nitrogen. 1H-pyrazole reacts with 2-methoxyethyl chloride or tosylate in the presence of a base (e.g., NaH) to yield 1-(2-methoxyethyl)-1H-pyrazole.

Example protocol :

  • Reactants : 1H-pyrazole + 2-methoxyethyl chloride

  • Solvent : Dry DMF or THF

  • Conditions : 90–100°C, 2–3 hours.

Carboxylic Acid Intermediate Generation

Pyrazole-3-carboxylic acid is synthesized via oxidation of 3-cyanopyrazoles or hydrolysis of 3-carboxylate esters. For instance, 5-methyl-4-(4-nitrophenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is obtained by hydrolyzing its ethyl ester under acidic conditions.

Carboxamide Coupling with Propargylamine

HATU-Mediated Amide Bond Formation

The carboxamide group is introduced by coupling pyrazole-3-carboxylic acid with propargylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA).

Representative procedure :

  • Reactants : Pyrazole-3-carboxylic acid (1 eq), propargylamine (1.2 eq)

  • Coupling agents : HATU (1.5 eq), DIPEA (1.5 eq)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Room temperature, 2–3 hours.

Yield : 60–90% after column purification.

Acid Chloride Route

Pyrazole-3-carboxylic acid chloride, generated using thionyl chloride (SOCl₂), reacts directly with propargylamine to form the carboxamide.

Steps :

  • Chlorination : SOCl₂, reflux, 2 hours.

  • Aminolysis : Propargylamine in dichloromethane, 0°C to RT.

Integrated Synthetic Routes

Sequential Alkylation and Coupling

A streamlined approach combines N-alkylation and carboxamide coupling:

StepReactionConditionsYieldReference
1Pyrazole N-alkylationNaH, THF, 70°C, 12 h85%
2Carboxylic acid hydrolysisHCl/EtOH, reflux, 6 h90%
3HATU-mediated couplingDIPEA, DMF, RT, 3 h75%

One-Pot Functionalization

Recent advances enable one-pot synthesis of substituted pyrazoles. For example, trichloromethyl enones react with hydrazines to form 3-carboxyalkyl pyrazoles, which are subsequently coupled with propargylamine.

Optimized conditions :

  • Catalyst : InCl₃ (20 mol%)

  • Solvent : 50% ethanol

  • Temperature : 40°C under ultrasound.

Challenges and Optimization

Regioselectivity in Pyrazole Substitution

Ensuring substitution at the 3-position requires careful control of reaction conditions. Using bulky bases (e.g., DIPEA) and low temperatures minimizes side reactions.

Purification Techniques

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate) is standard.

  • Recrystallization : Ethanol/water mixtures improve purity.

Applications and Derivatives

1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide serves as a precursor for:

  • Pharmaceutical agents : Enzyme inhibitors targeting inflammatory pathways.

  • Materials science : Coordination polymers via alkyne-metal interactions .

Chemical Reactions Analysis

Oxidation Reactions

The propynyl group undergoes oxidation under acidic conditions. Potassium permanganate (KMnO4\text{KMnO}_4) in acidic media converts terminal alkynes to carboxylic acids or ketones, depending on substitution patterns.

Reaction Type Reagents Conditions Product
OxidationKMnO4\text{KMnO}_4H+\text{H}^+, 80°CPyrazole-3-carboxylic acid derivative

Mechanism :

  • Electrophilic attack of MnO4\text{MnO}_4^- on the alkyne triple bond.

  • Formation of a diketone intermediate.

  • Further oxidation to carboxylic acid .

Reduction Reactions

The carboxamide and alkyne moieties are susceptible to reduction. Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the carbonyl group to an alcohol, while catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) saturates the alkyne .

Reaction Type Reagents Conditions Product
Carboxamide ReductionNaBH4\text{NaBH}_4Methanol, 25°CSecondary alcohol derivative
Alkyne HydrogenationH2\text{H}_2, Pd/C\text{Pd/C}Ethanol, 1 atm, 50°CPropyl-substituted pyrazole

Key Insight :

  • Reduction of the carboxamide proceeds via nucleophilic hydride attack on the carbonyl carbon.

  • Hydrogenation of the propynyl group follows cis-addition stereochemistry .

Nucleophilic Substitution

The methoxyethyl group participates in nucleophilic substitution (SN_\text{N}2) under basic conditions. Amines or thiols displace the methoxy group, forming new C–N or C–S bonds .

Reaction Type Reagents Conditions Product
SN_\text{N}2EthylenediamineNaOH\text{NaOH}, 60°CEthylene-diamine-functionalized pyrazole

Mechanistic Pathway :

  • Deprotonation of the nucleophile (e.g., amine).

  • Backside attack on the methoxyethyl carbon.

  • Elimination of methoxide (CH3O\text{CH}_3\text{O}^-).

Cycloaddition Reactions

The propynyl group engages in 1,3-dipolar cycloaddition with azides (Huisgen reaction) to form 1,2,3-triazoles, a hallmark of "click chemistry" .

Reaction Type Reagents Conditions Product
Huisgen CycloadditionBenzyl azide, CuI\text{CuI}Et3N\text{Et}_3\text{N}, 25°C1,2,3-Triazole-linked pyrazole

Key Data :

  • Reaction efficiency: >90% yield under copper catalysis .

  • Regioselectivity: Forms 1,4-disubstituted triazoles exclusively .

Multi-Component Reactions (MCRs)

InCl3_3-catalyzed MCRs with malononitrile and hydrazines yield fused pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation .

Reaction Type Reagents Conditions Product
MCRMalononitrile, hydrazine, InCl3_350% EtOH, 40°C, ultrasoundPyrano[2,3-c]pyrazole-carboxamide

Mechanism :

  • Condensation of hydrazine with the pyrazole carboxamide.

  • Nucleophilic attack by malononitrile’s active methylene.

  • Cyclization and aromatization catalyzed by InCl3_3 .

Cross-Coupling Reactions

The propynyl group participates in Sonogashira coupling with aryl halides, forming extended π-conjugated systems .

Reaction Type Reagents Conditions Product
Sonogashira CouplingIodobenzene, Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, CuI\text{CuI}Et3N\text{Et}_3\text{N}, 80°CArylacetylene-functionalized pyrazole

Optimized Conditions :

  • Catalyst: Pd0\text{Pd}^0 with CuI\text{CuI} co-catalyst.

  • Solvent: Triethylamine for base and coordination .

Enzymatic Interactions

Though not a synthetic reaction, the compound inhibits monoamine oxidase (MAO) via hydrogen bonding between its carboxamide and the enzyme’s active site.

Target Binding Affinity (Ki_\text{i}) Biological Effect
MAO-B12.3 nMAntiparkinsonian potential

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols or amines using sodium borohydride.
  • Substitution : This compound can undergo nucleophilic substitution, allowing the introduction of different functional groups.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds can exhibit significant activity against various bacterial strains and cancer cell lines. The mechanism of action often involves interaction with specific molecular targets, modulating enzyme or receptor activity .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases. Its bioactive nature suggests it could be effective in developing new drugs aimed at specific health conditions. The ongoing research includes:

  • Antimicrobial Activity : Investigations into its efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Evaluating its effects on cancer cell proliferation and apoptosis mechanisms .

Industry

The industrial applications of this compound include its use in developing new materials and chemical processes. Its properties make it suitable for incorporation into specialty chemicals that require specific reactivity profiles.

Antimicrobial Activity Study

A study focusing on the antimicrobial properties of pyrazole derivatives found that this compound exhibited promising results against both Gram-positive and Gram-negative bacteria. The disc diffusion method demonstrated significant inhibition zones compared to control compounds, indicating its potential as an antimicrobial agent .

Anticancer Evaluation

Another research project evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis in specific cancer types while sparing normal cells, showcasing its therapeutic promise .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Aryl Substituents : Compounds with halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) exhibit enhanced binding to CB1 receptors due to hydrophobic interactions. The 3-chlorophenyl analog () shows pesticidal activity, likely due to increased electrophilicity.
  • Methoxyethyl vs. Propargyl Groups : The methoxyethyl group (present in ) enhances solubility and metabolic stability compared to the propargyl group, which may introduce reactivity (e.g., alkyne-mediated click chemistry) but reduce stability in vivo.
  • Carboxamide Modifications : Pyrrolidinyl or piperidinyl substituents () improve CNS penetration, critical for neuroimaging agents. In contrast, bulky tert-butyl groups () increase steric hindrance, reducing off-target interactions.

Biological Activity

1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique molecular structure, which includes a pyrazole ring, a methoxyethyl group, and a propynyl group, contributing to its reactivity and biological properties.

The molecular formula of this compound is C10H13N3O2, with a molecular weight of 207.23 g/mol. Its IUPAC name is 1-(2-methoxyethyl)-N-prop-2-ynylpyrazole-3-carboxamide, and it has several synonyms including 1707386-75-1 .

PropertyValue
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
IUPAC Name1-(2-methoxyethyl)-N-prop-2-ynylpyrazole-3-carboxamide
CAS Number851169-06-7

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2-methoxyethylamine and propargyl bromide in the presence of a base like potassium carbonate under reflux conditions. This method allows for the efficient formation of the desired compound with high purity.

Anticancer Activity

The potential anticancer effects of pyrazole derivatives have been explored extensively. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways . The specific action mechanism of this compound remains to be fully elucidated but may involve interactions with cellular targets that regulate cell proliferation and survival.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyrazole derivatives as inhibitors of key enzymes involved in disease processes. For instance, some pyrazoles have been identified as inhibitors of human monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases like Parkinson's . The exact inhibitory activity of this compound on such enzymes warrants further investigation.

Case Studies

A comparative analysis of similar compounds can provide insights into the biological activity of this compound:

CompoundActivity TypeFindings
3-(2-naphthyl)-1-phenylpyrazoleAntioxidantPotent radical scavenging activity in vitro .
Pyrazole derivatives (general)AnticancerInduced apoptosis in various cancer cell lines .
MAO-B inhibitorsNeuroprotectionReduced neurotoxicity in models of Parkinson's .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide?

A multi-step synthesis involving cyclocondensation and functionalization is typically employed. For pyrazole carboxamide derivatives, a common approach includes:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-keto esters or acrylates under acidic conditions (e.g., ethanol with KOH as a catalyst) .
  • Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation using 2-methoxyethyl bromide .
  • Step 3 : Coupling the prop-2-yn-1-amine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Purification via column chromatography and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS is critical for validation .

Q. How should researchers address solubility challenges for this compound in biological assays?

The compound’s solubility is influenced by its methoxyethyl and propargyl groups. Strategies include:

  • Solvent screening : Test DMSO-water mixtures (≤5% DMSO) or PEG-based solvents for in vitro assays .
  • Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) without altering the pharmacophore .
  • Co-crystallization : Use supramolecular assembly techniques with coformers like aminobenzothiazole to enhance crystallinity and solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H NMR^1 \text{H NMR} confirms substitution patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; propargyl protons at δ 2.0–2.2 ppm) .
  • IR spectroscopy : Validate carboxamide C=O stretching (~1650–1700 cm1^{-1}) and alkyne C≡C stretching (~2100–2260 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Ensure molecular ion peaks match the exact mass (calculated via PubChem data) .

Q. How can researchers assess the compound’s stability under storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity : Use amber vials to prevent photodegradation, as pyrazole derivatives often degrade under UV light .
  • Lyophilization : For long-term storage, lyophilize the compound and store at −20°C under nitrogen .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates (e.g., propargylamine) .
  • Waste disposal : Neutralize acidic/basic residues before disposal and comply with EPA guidelines for organic waste .

Advanced Research Questions

Q. How can molecular docking studies optimize the compound’s interaction with target proteins?

  • Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where pyrazole carboxamides show affinity .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for hydrogen bonding (methoxyethyl group) and π-π stacking (pyrazole ring) .
  • Validation : Compare docking scores (e.g., −9.2 kcal/mol for DHFR) with experimental IC50_{50} values to refine the model .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to identify metabolite interference (e.g., CYP450-mediated oxidation of the propargyl group) .
  • Orthogonal assays : Validate results via SPR (binding affinity) and Western blotting (target modulation) .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Substituent variation : Replace the methoxyethyl group with oxetane or azetidine rings to enhance metabolic stability .
  • Propargyl modification : Test phenylpropiolic acid derivatives to increase π-stacking interactions .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups while maintaining H-bonding capacity .

Q. What analytical methods validate purity for in vivo studies?

  • HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities ≤0.1% .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Chiral HPLC : Ensure enantiomeric purity if asymmetric centers are present .

Q. How can computational modeling predict off-target effects?

  • Pharmacophore screening : Use SwissTargetPrediction to identify potential off-targets (e.g., adenosine receptors) .
  • Toxicity profiling : Employ ProTox-II to assess hepatotoxicity risks linked to the propargyl moiety .
  • ADMET prediction : Calculate LogP (≤3.5) and polar surface area (≤140 Ų) to optimize blood-brain barrier penetration .

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